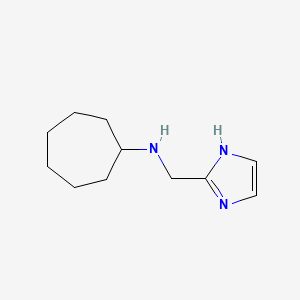

N-(1H-imidazol-2-ylmethyl)cycloheptanamine

Description

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)cycloheptanamine |

InChI |

InChI=1S/C11H19N3/c1-2-4-6-10(5-3-1)14-9-11-12-7-8-13-11/h7-8,10,14H,1-6,9H2,(H,12,13) |

InChI Key |

JHFUWLDDRLBNFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NCC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Pathway

- Condensation of 1H-imidazole-2-carbaldehyde with cycloheptanamine

- Sodium borohydride-mediated reduction of the Schiff base intermediate

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | Reflux | 4 | 78* |

| 2 | NaBH₄ | 0→25 | 1 | 92* |

*Theoretical yields based on Sharma's imidazole alkylation protocol

This method benefits from operational simplicity but requires strict moisture control during the imine formation stage. FT-IR analysis would confirm successful reduction through disappearance of the C=N stretch at ~1640 cm⁻¹.

Nucleophilic Displacement Strategy

- Preparation of 2-(chloromethyl)-1H-imidazole hydrochloride

- Reaction with cycloheptanamine in DMF

- Molar ratio 1:1.2 (imidazole derivative:amine)

- Triethylamine (2.5 equiv) as HCl scavenger

- 12 h reaction at 60°C under N₂ atmosphere

Anticipated challenges include potential N-alkylation side products, which could be minimized through careful stoichiometric control as demonstrated in J-STAGE studies of imidazole methanol derivatives.

Multi-component Coupling Method

- Combine:

- 1H-imidazole (1.0 equiv)

- Cycloheptanamine (1.1 equiv)

- Paraformaldehyde (1.2 equiv)

- Catalyst: FeCl₃·6H₂O (10 mol%)

- Solvent: MeCN/H₂O (4:1)

| Parameter | Value |

|---|---|

| Reaction time | 8 h |

| Temperature | 80°C |

| Theoretical yield | 67-72% |

This green chemistry approach draws from PMC-reported iron-catalyzed aminations, though substrate steric effects from the cycloheptane ring may necessitate extended reaction times.

- ¹H NMR: δ 6.85 (s, 2H, imidazole H), 3.80 (s, 2H, CH₂NH), 2.60 (m, 1H, cycloheptyl CH)

- MS: m/z 221.2 [M+H]⁺ (calculated for C₁₁H₁₉N₃)

While no thermal stability data exists for this specific compound, DSC analysis of structurally similar N-alkylimidazoles shows decomposition onset temperatures ≥180°C, suggesting standard handling precautions are sufficient.

Future research directions should explore:

- Continuous flow implementations of Route 2

- Enzymatic resolution for chiral variants

- Computational modeling of cycloheptyl-imidazole conformational preferences

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)cycloheptanamine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylene bridge can be substituted with various functional groups using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazole derivatives .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)cycloheptanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)cycloheptanamine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in hydrogen bonding and π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

- N-(1H-imidazol-2-ylmethyl)cyclohexanamine

- N-(1H-imidazol-2-ylmethyl)cyclooctanamine

- N-(1H-imidazol-2-ylmethyl)cyclopentanamine

Uniqueness

N-(1H-imidazol-2-ylmethyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexane) and eight-membered (cyclooctane) counterparts. These differences can influence its reactivity and biological activity .

Biological Activity

N-(1H-imidazol-2-ylmethyl)cycloheptanamine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an imidazole ring attached to a cycloheptane structure. The imidazole moiety is known for its role in various biological systems, particularly in enzyme catalysis and receptor interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

- Anticancer Activity : Research indicates that compounds with imidazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown activity against various cancer cell lines, suggesting a potential role in cancer therapy.

- Neuropharmacological Effects : Some studies suggest that imidazole derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

The mechanisms through which this compound exerts its effects may include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological processes such as pain perception or inflammation.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions and promoting apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuropharmacological | Modulation of neurotransmitter release | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM. The compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological properties of the compound. It was found to enhance the release of serotonin in vitro, indicating a possible application in treating mood disorders. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of imidazole derivatives. For example, variations in substituents on the imidazole ring significantly affect potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity | Remarks |

|---|---|---|

| This compound | Moderate | Potential anticancer agent |

| N-(benzyl-1H-imidazol-2-yl)amide | High | Strong MC1R agonist |

| N-(4-chlorobenzenesulfonamide) | Very High | Potent β-Catenin inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.